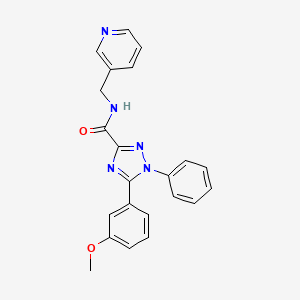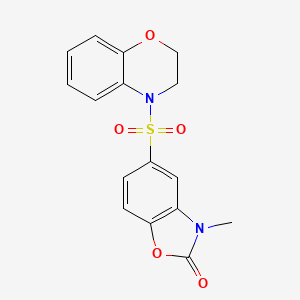
3-(4-tert-butylphenyl)-N-ethylpropanamide
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-ethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as N-(4-tert-butylphenyl)-2-ethylpropanamide and is commonly referred to as "TBPEP" in scientific literature.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-N-ethylpropanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, TBPEP can reduce inflammation and pain. The endocannabinoid system is a complex signaling system that regulates a variety of physiological processes, including pain perception, mood, and appetite. TBPEP has been found to modulate the endocannabinoid system, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-tert-butylphenyl)-N-ethylpropanamide has a variety of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, TBPEP has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which can further reduce inflammation. The compound has also been found to have antioxidant effects, which could contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-tert-butylphenyl)-N-ethylpropanamide in lab experiments is its high yield in the synthesis process. Additionally, the compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using TBPEP in lab experiments is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-ethylpropanamide. One area of interest is the compound's potential for the treatment of neurodegenerative diseases. Further research is needed to fully understand TBPEP's neuroprotective effects and to determine its efficacy in treating these conditions. Additionally, there is potential for the development of novel derivatives of TBPEP that could have improved pharmacological properties, such as increased water solubility. Finally, there is a need for further research on the safety and toxicity of 3-(4-tert-butylphenyl)-N-ethylpropanamide, particularly in the context of long-term use.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related conditions. Additionally, TBPEP has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-16-14(17)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELYPIFGEJTKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4441643.png)
![N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441644.png)
![N-cyclopropyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441648.png)
![N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441651.png)

![6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441680.png)

![5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B4441689.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4441690.png)
![3,5-dimethyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B4441698.png)


![6-[(3-methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441730.png)
![N-(2,6-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441749.png)